molecular formula C14H14N2O2S2 B12071694 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile

Cat. No.: B12071694
M. Wt: 306.4 g/mol
InChI Key: ARUVASMDLPIMAP-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is a thiophene-3-carbonitrile derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) group at position 5, a p-tolyl (4-methylphenyl) substituent at position 4, and an amino (-NH₂) group at position 2.

The ethylsulfonyl group is a strong electron-withdrawing moiety, which may enhance stability and influence electronic properties compared to other substituents like halogens or methoxy groups. The p-tolyl group, a lipophilic aromatic ring, could improve membrane permeability and target binding.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(4-methylphenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3

InChI Key

ARUVASMDLPIMAP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Introduction of Functional Groups: The amino group, ethylsulfonyl group, and p-tolyl group can be introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an amine, while the ethylsulfonyl group can be added through sulfonation reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs:

Compound A: 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile

Compound B: 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

Compound C: 2-Amino-5-(4-chlorophenyl)thiophene-3-carbonitrile derivatives

Property Target Compound Compound A Compound B
Position 4 Substituent p-Tolyl (4-methylphenyl) 3-Fluoro-4-methoxyphenyl 2,4-Dichlorophenyl
Position 5 Substituent Ethylsulfonyl (-SO₂C₂H₅) None (parent structure) Methyl (-CH₃)
Synthetic Route Likely Gewald reaction (unreported) Gewald synthesis using malononitrile, sulfur, and sodium bicarbonate Gewald reaction
Melting Point Not reported 118–119°C Not reported

Key Observations :

  • The ethylsulfonyl group in the target compound is unique among analogs, offering enhanced electron-withdrawing effects compared to halogens or alkyl groups.

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Compound A : Peaks at 3200 cm⁻¹ (N–H stretch), 2202 cm⁻¹ (C≡N), 1624 cm⁻¹ (C=C), and 1276 cm⁻¹ (C–N) .
  • Target Compound : Expected peaks for C≡N (~2200 cm⁻¹), S=O (1150–1300 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹). The ethylsulfonyl group may introduce additional S–O and S–C stretches.
Nuclear Magnetic Resonance (NMR):
  • Compound A: ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm), methoxy (-OCH₃, δ ~3.8 ppm), and amino (-NH₂, δ ~5.5 ppm) .
  • Target Compound : Anticipated signals for p-tolyl (δ ~2.3 ppm for -CH₃ and δ ~7.1–7.3 ppm for aromatic protons) and ethylsulfonyl (-SO₂CH₂CH₃, δ ~1.3 ppm for -CH₃ and δ ~3.5–4.0 ppm for -CH₂).
Antimicrobial Activity:
  • Compound A Derivatives (Schiff bases 5a-o) :
    • 5a, 5c, 5f, 5h : Exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL) and antifungal activity against Candida albicans (MIC: 25–50 µg/mL) .
    • Electron-withdrawing substituents (e.g., -Cl, -F) enhanced activity compared to electron-donating groups (-OCH₃) .
Anticancer Potential (Extrapolated Data):
  • Thiophene-pyrazole hybrids (e.g., Compound A derivatives) showed moderate inhibition against breast adenocarcinoma (MCF-7) and lung cancer (NCI–H460) cell lines .
  • The p-tolyl group in the target compound could enhance lipophilicity, improving cellular uptake and tumor penetration.

Biological Activity

2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a thiophene ring and various functional groups, suggests a variety of biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 250.32 g/mol. The compound features an amino group, an ethylsulfonyl group, a para-tolyl group, and a carbonitrile group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Control150 ± 10200 ± 15
Compound Treatment80 ± 590 ± 10

This data indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

The anticancer potential of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile has been assessed using various cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to known anticancer agents like combretastatin A-4. This suggests that the compound may act as a microtubule-disrupting agent.

Case Studies

  • Study on Anticancer Activity : In a xenograft model using human osteosarcoma cells, administration of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile resulted in a significant reduction in tumor size compared to control groups. The study reported an approximate tumor volume decrease of 60% after four weeks of treatment.
  • Inflammation Model : In another study investigating the anti-inflammatory effects in rats with induced paw edema, treatment with the compound led to a reduction in paw swelling by approximately 50% compared to untreated controls after three days.

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